N-(2,5-Difluorophenyl)thietan-3-amine

Description

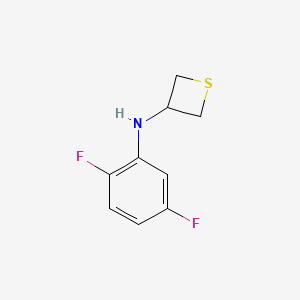

N-(2,5-Difluorophenyl)thietan-3-amine is a heterocyclic amine featuring a thietane (three-membered sulfur-containing ring) substituted at the 3-position with an aromatic 2,5-difluorophenyl group. This compound is of interest in medicinal and synthetic chemistry due to its unique structural features.

Properties

Molecular Formula |

C9H9F2NS |

|---|---|

Molecular Weight |

201.24 g/mol |

IUPAC Name |

N-(2,5-difluorophenyl)thietan-3-amine |

InChI |

InChI=1S/C9H9F2NS/c10-6-1-2-8(11)9(3-6)12-7-4-13-5-7/h1-3,7,12H,4-5H2 |

InChI Key |

AZAVMHYLXCMEFJ-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1)NC2=C(C=CC(=C2)F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-Difluorophenyl)thietan-3-amine typically involves the nucleophilic substitution of a suitable precursor. One common method is the reaction of 2,5-difluoroaniline with a thietane precursor under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack on the thietane ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality material suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

N-(2,5-Difluorophenyl)thietan-3-amine undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thietane ring to a thiol or other reduced forms.

Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and other reduced derivatives.

Substitution: Various substituted phenyl derivatives depending on the reagents used.

Scientific Research Applications

N-(2,5-Difluorophenyl)thietan-3-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-(2,5-Difluorophenyl)thietan-3-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-Chloro-N-phenyl-phthalimide

- Structure : Aromatic phthalimide with a chlorine substituent and an N-phenyl group (Fig. 1, ).

- Key Differences: Ring System: Phthalimide (six-membered aromatic ring fused to a five-membered imide) vs. thietane (three-membered sulfur ring). Functional Groups: Imide carbonyls vs. primary amine. Applications: Primarily used as a monomer for polyimide synthesis . Synthetic Utility: Requires high purity for polymer applications, unlike the thietane derivative, which may prioritize functional group compatibility in medicinal chemistry.

(S)-N-(5-((R)-2-(2,5-Difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-yl)-3-hydroxypyrrolidine-1-carboxamide

- Structure : Complex pyrrolidine-pyrazolopyrimidine hybrid with 2,5-difluorophenyl and hydroxypyrrolidine groups ().

- Key Comparisons: Fluorine Substitution: Both compounds share the 2,5-difluorophenyl motif, which enhances binding affinity and metabolic stability in kinase inhibitors (e.g., TRK inhibitors) . Pharmacological Relevance: The pyrazolopyrimidine core in ’s compound is critical for kinase inhibition, whereas the thietane derivative lacks reported biological data.

4-(3-Nitrophenyl)-N-(4-(trifluoromethoxy)phenyl)thiazol-2-amine

- Structure : Thiazole ring with nitro and trifluoromethoxy-substituted aryl groups ().

- Key Comparisons :

- Heterocycle : Thiazole (five-membered sulfur-nitrogen ring) vs. thietane (three-membered sulfur ring).

- Electronic Effects : The nitro group in this compound is strongly electron-withdrawing, whereas fluorine in the thietane derivative provides moderate electronegativity.

- Molecular Weight : 381.3 g/mol () vs. ~213 g/mol (estimated for N-(2,5-Difluorophenyl)thietan-3-amine), suggesting differences in bioavailability.

Comparative Data Table

*Note: Data for this compound inferred from structural analogs.

Research Findings and Limitations

- Structural Advantages : The thietane ring’s strain may enhance reactivity in ring-opening reactions, a feature absent in larger heterocycles like pyrrolidine or thiazole.

- Gaps in Data: No direct studies on this compound were identified. Existing evidence relies on analogs, necessitating further experimental validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.